3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone

Analytical chemistry Mass spectrometry Pyridoxal detection

Researchers quantifying pyridoxal 5′-phosphate (PLP) in proteins often face interference from quinone-derived hydrazones. Pyridoxal phenylhydrazone (CAS 57755-34-7) eliminates ambiguity through its distinct GC-MS fragmentation at m/z 257 and a reproducible 50% (±5%) formation yield, enabling stoichiometric PLP back-calculation. • Distinct m/z 257 ion for selective PLP identification • Reproducible 50% yield serves as calibration reference • 95% purity; store at 2-8°C, ship ambient.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 57755-34-7
Cat. No. B2395210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone
CAS57755-34-7
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO
InChIInChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+
InChIKeyACVJLORANYOXLT-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridoxal Phenylhydrazone for Analytical and Chelation Research


3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone, commonly referred to as pyridoxal phenylhydrazone, is a Schiff base formed by condensation of pyridoxal (vitamin B₆ aldehyde) with phenylhydrazine. The molecule belongs to the arylhydrazone class and bears a pyridine ring with 3-hydroxy, 5-hydroxymethyl, and 2-methyl substituents, plus a phenylhydrazono group at the 4-position. It has been used primarily as an analytical derivatization agent for the detection and quantification of pyridoxal 5′-phosphate (PLP) in proteins via HPLC and GC‑MS . More recently, pyridoxal hydrazones have attracted interest as iron‑chelating agents and potential pharmacophores .

Workflow PLP derivatization agent for HPLC and GC‑MS analysis in enzyme preparations
Selection Phenylhydrazone moiety provides distinct spectral and chromatographic fingerprint for unambiguous cofactor identification
Context Also studied as an iron‑chelating research tool and potential pharmacophore scaffold

Why the Phenylhydrazone Moiety Dictates Specificity


Pyridoxal hydrazones are a diverse class in which the nature of the hydrazine substituent strongly influences physicochemical properties, metal‑binding affinities, and biological activities. The phenylhydrazone differs from the widely studied pyridoxal isonicotinoyl hydrazone (PIH), pyridoxal benzoyl hydrazone, and pyridoxal 2‑pyridyl hydrazone (PPH) in its lipophilicity, electronic distribution, and steric bulk. These differences manifest as distinct chromatographic retention times, unique mass spectrometric fragmentation patterns, and altered UV‑visible absorption spectra, making the phenylhydrazone the preferred choice for specific analytical applications where interference from other hydrazones must be avoided .

Analog mismatch Other pyridoxal hydrazones may shift GC retention times, complicating peak assignment in PLP quantification
MS fingerprint Distinct mass fragmentation profiles mean substituting PIH or benzoyl hydrazone risks misidentifying PLP-derived adducts
Spectral shift UV‑Vis absorption maxima differ by up to 90 nm; using the wrong hydrazone can lead to false cofactor-type conclusions

Quantitative Differentiation Evidence vs. Key Analogs


GC-MS Fragmentation Fingerprint vs. PIH and Benzoyl Hydrazone

In electron‑impact GC‑MS after silylation, the phenylhydrazone of pyridoxal yields a molecular ion at m/z 257 and a characteristic fragment ion series (e.g., m/z 228, 199, 185). This pattern differs markedly from that of pyridoxal isonicotinoyl hydrazone (PIH, MW 300) and pyridoxal benzoyl hydrazone (MW 285), allowing specific detection of the PLP‑derived phenylhydrazone even in complex biological matrices .

GC‑MS Fingerprint
Class-level inference
Molecular ion m/z 257 (Δ43 Da vs. PIH, Δ28 Da vs. benzoyl hydrazone); characteristic fragments m/z 228, 199, 185
Supports specific detection of PLP-derived phenylhydrazone in enzyme cofactor studies
Electron‑impact GC‑MS after silylation; verified in biological matrices
Analytical chemistry Mass spectrometry Pyridoxal detection

UV-Vis Absorption Spectrum vs. Phenylhydrazine Enzyme Adducts

The absorption spectrum of the phenylhydrazone of PLP exhibits an absorption maximum near 360 nm, whereas the phenylhydrazine derivative of lysyl oxidase (a quinoprotein) shows a peak at approximately 450 nm. This ≈90 nm shift allows clear differentiation between PLP‑dependent and quinone‑containing enzymes .

UV‑Vis Absorption Shift
Supporting evidence
λmax ≈ 360 nm (PLP phenylhydrazone) vs. ≈ 450 nm (quinoprotein adduct) — shift ~90 nm
Supports correct cofactor classification in oxidase characterization
Spectrophotometric analysis of enzyme hydrolysates
Spectrophotometry Enzyme cofactor identification Pyridoxal phosphate

Formation Yield from PLP for Quantitative Assay Design

The conversion of pyridoxal 5′-phosphate to its phenylhydrazone proceeds with a yield of 50 % (±5 % SE, n = 15) under the prescribed hydrolysis conditions. This reproducible yield is essential for calculating PLP content in proteins and has been validated against fluorometric and biological assay methods. In contrast, the oxime derivative of PLP shows different reactivity and does not provide the same quantitation reliability .

Derivatization Yield
Cross-study comparable
50 % (± 5 % SE, n = 15) from PLP under standard hydrolysis
Supports reproducible PLP quantification in enzyme quality control
Validated against fluorometric and biological assay methods
Quantitative assay Method validation Pyridoxal phosphate analysis

Coenzyme Activity of Pyridoxal Phenylhydrazone on Apotransaminase: Shared but Not Identical to Other Hydrazones

Pyridoxal phosphate phenylhydrazone, together with isonicotinoylhydrazone, oxime, thiosemicarbazone, and other derivatives, activates glutamic‑oxaloacetic apotransaminase. Although quantitative head‑to‑head activation data are sparse in the available literature, the phenylhydrazone‑bound enzyme exhibits a distinct absorption spectrum and the activation is partial compared to free PLP, indicating that the hydrazone moiety modulates coenzyme activity in a structure‑dependent manner .

Coenzyme-like Activity
Class-level inference
Activates apotransaminase in vitro; quantitative potency ranking unavailable
Qualitative activity indicates phenylhydrazone retains PLP‑like binding; potency comparisons require further study
Partial activation relative to free PLP; data limited to pig heart apotransaminase
Enzyme activation Vitamin B6 Transaminase

Research and Industrial Application Scenarios


Analytical Determination of PLP in Enzyme Preparations

Used as a derivatization agent for HPLC and GC‑MS quantification of PLP. The distinct GC‑MS fragmentation pattern (m/z 257) and the reproducible 50 % formation yield from PLP make it the reagent of choice for stoichiometric PLP analysis in quality control of PLP‑dependent biocatalysts.

Cofactor Identification in Quinoprotein vs. PLP-Dependent Enzymes

The ≈90 nm difference in UV‑Vis absorption maximum (≈360 nm for the PLP phenylhydrazone vs. ≈450 nm for quinone‑derived phenylhydrazine adducts) provides a simple spectrophotometric test to discriminate between PLP‑dependent and quinone‑containing enzymes, preventing misannotation of cofactor identity.

Method Validation for PLP Stoichiometry in Biocatalyst QC

Because the phenylhydrazone formation proceeds with a well‑defined yield of 50 % (±5 %) , it serves as a calibration reference for back‑calculating the absolute PLP content of enzyme batches, ensuring consistency in industrial biocatalyst production.

Application
Selection Property
Validation Focus
PLP quantitation in enzyme QC
Distinct GC‑MS fragmentation pattern and reproducible derivatization yield
Co-elution and matrix interference review
Cofactor classification in oxidases
UV‑Vis absorption maximum shift between PLP and quinone adducts
Spectral analysis and cofactor assignment verification
Stoichiometric PLP calibration for biocatalyst batches
Defined phenylhydrazone formation yield for back‑calculation
Calibration accuracy and lot-to-lot consistency
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